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Introduction
The polymerization of aziridines, three-membered nitrogen-containing heterocycles, offers a

direct route to polyamines, a class of polymers with significant applications in fields ranging

from gene delivery and CO₂ capture to antimicrobial coatings.[1][2] While the conventional

cationic ring-opening polymerization (CROP) of unsubstituted aziridine leads to hyperbranched

and poorly defined polymers, the use of "activated" aziridines has enabled controlled

polymerization pathways.[1][3] Activation is achieved by substituting the acidic proton on the

nitrogen with an electron-withdrawing group (e.g., sulfonyl, carbonyl), which facilitates

controlled, linear chain growth primarily through an anionic mechanism.[4][5][6]

This document provides detailed application notes and experimental protocols for the primary

methods of controlled polymerization of activated aziridines, focusing on anionic and

organocatalyzed techniques. These methods allow for the synthesis of well-defined linear

polyamines with predictable molecular weights and low dispersity.[1]

Anionic Ring-Opening Polymerization (AROP) of N-
Sulfonyl Aziridines
The anionic ring-opening polymerization (AROP) of N-sulfonyl activated aziridines is a robust

and well-established method for producing linear, well-defined poly(N-sulfonyl aziridine)s.[6]
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The polymerization proceeds in a living manner, meaning that termination and chain-transfer

reactions are largely absent, allowing for precise control over the polymer's molecular weight

and the synthesis of block copolymers.[4][7] The sulfonyl group deactivates the lone pair on the

nitrogen atoms of the polymer backbone, preventing the branching reactions that are

characteristic of CROP.[8]

General Mechanism
The polymerization is typically initiated by a nucleophile, often a deprotonated sulfonamide,

which attacks one of the aziridine ring's carbon atoms.[4] This ring-opening event generates a

propagating azaanion at the chain end. This azaanion then proceeds to attack subsequent

monomer units, extending the polymer chain.[4][9] The process continues until all the monomer

is consumed.[4]

Mechanism of Anionic Ring-Opening Polymerization (AROP)
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AROP Mechanism for Activated Aziridines.

Quantitative Data Summary
The living nature of AROP allows for the synthesis of polymers with predictable molecular

weights and narrow molecular weight distributions (low dispersity, Đ).[3][7] The following table

summarizes representative data from various studies.
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Monomer
Activatin
g Group

Initiator Solvent
Mn (
g/mol )

Dispersit
y (Đ)

Referenc
e

2-methyl-

N-

mesylazirid

ine

(MsMAz)

Mesyl BnNKMs DMF-d₇ - - [4]

2-methyl-

N-

tosylaziridi

ne (TsMAz)

Tosyl BnNKMs DMSO-d₆ - - [4]

1-(4-

cyanobenz

enesulfonyl

) 2-methyl-

aziridine

4-

cyanobenz

enesulfonyl

KHMDS THF
6,300 -

44,700
1.15 - 1.43 [10]

tert-butyl

aziridine-1-

carboxylate

(BocAz)

tert-

butyloxycar

bonyl (Boc)

BuN(K)Ts THF Low MW - [8]

Experimental Protocol: AROP of 2-methyl-N-
tosylaziridine (TsMAz)
This protocol is a generalized procedure based on methodologies described in the literature.[4]

[5]

Materials:

2-methyl-N-tosylaziridine (TsMAz, monomer)

N-benzyl-p-toluenesulfonamide (BnN(H)Ts, initiator precursor)

Potassium bis(trimethylsilyl)amide (KHMDS, base)
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Anhydrous Tetrahydrofuran (THF, solvent)

Methanol (for termination)

Argon or Nitrogen gas supply

Schlenk flask and line

Procedure:

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C

overnight and cooled under a stream of dry argon or nitrogen.

Initiator Preparation: In a Schlenk flask under an inert atmosphere, dissolve the initiator

precursor, N-benzyl-p-toluenesulfonamide (e.g., 0.1 mmol), in anhydrous THF (e.g., 5 mL).

Cool the solution to 0 °C in an ice bath.

Add a stoichiometric equivalent of KHMDS (e.g., 0.1 mmol of a 0.5 M solution in toluene)

dropwise to deprotonate the sulfonamide, forming the active initiator. Stir for 30 minutes.

Polymerization: Add the desired amount of TsMAz monomer (e.g., 3.0 mmol for a target

degree of polymerization of 30) dissolved in a small amount of anhydrous THF to the initiator

solution via syringe.

Allow the reaction mixture to warm to room temperature and stir for the desired time (e.g., 3-

24 hours). The progress can be monitored by ¹H NMR spectroscopy.[4]

Termination: Terminate the polymerization by adding an excess of methanol to protonate the

propagating azaanionic chain end.

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a

non-solvent (e.g., cold diethyl ether or water).

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a

constant weight.
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Characterization: Analyze the resulting polymer for molecular weight (Mn) and dispersity (Đ)

using Size Exclusion Chromatography (SEC) and confirm the structure using NMR

spectroscopy.

Organocatalyzed Anionic Ring-Opening
Polymerization
A significant advancement in the controlled polymerization of activated aziridines is the use of

metal-free organocatalysis.[11][12] This approach employs strong organic bases, such as

phosphazenes (e.g., t-Bu-P₄) or N-heterocyclic carbenes (NHCs), to catalyze the

polymerization.[11][13] Organocatalyzed AROP offers excellent control, affording well-defined

polymers with high molecular weights and exceptionally low dispersities (Đ < 1.10), while

avoiding metal contaminants, which is crucial for biomedical applications.[11][12]

The catalyst's role is to deprotonate the initiator (an N-H sulfonamide), generating the

nucleophile that begins the polymerization. The catalyst is regenerated and continues to

activate initiator molecules throughout the process.[12]
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Experimental Workflow for Organocatalyzed AROP
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General workflow for organocatalyzed AROP.
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Quantitative Data Summary
Organocatalyzed methods have demonstrated remarkable control over polymerization, as

highlighted by the data below.

Monomer Initiator Catalyst
Mn (SEC) (
g/mol )

Dispersity
(Đ)

Reference

2-methyl-N-

tosylaziridine

(TsMAz)

BnN(H)Ts t-Bu-P₄ > 30,000 < 1.10 [11][12]

2-methyl-N-

ethylsulfonyl

aziridine

(EsMAz)

BnN(H)Ts t-Bu-P₄ - - [11][12]

2-phenyl-N-

tosylaziridine

(TsPhAz)

BnN(H)Ts t-Bu-P₄ - - [11][12]

Experimental Protocol: Organocatalyzed AROP with t-
Bu-P₄
This protocol is a generalized procedure based on methodologies for using phosphazene

superbases.[11][12]

Materials:

2-methyl-N-tosylaziridine (TsMAz, monomer)

N-benzyl-p-toluenesulfonamide (BnN(H)Ts, initiator)

Phosphazene base t-Bu-P₄ (catalyst)

Anhydrous Tetrahydrofuran (THF, solvent)

Benzoic acid (for termination)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acsmacrolett.7b00775
https://pubmed.ncbi.nlm.nih.gov/35650812/
https://pubs.acs.org/doi/abs/10.1021/acsmacrolett.7b00775
https://pubmed.ncbi.nlm.nih.gov/35650812/
https://pubs.acs.org/doi/abs/10.1021/acsmacrolett.7b00775
https://pubmed.ncbi.nlm.nih.gov/35650812/
https://pubs.acs.org/doi/abs/10.1021/acsmacrolett.7b00775
https://pubmed.ncbi.nlm.nih.gov/35650812/
https://www.benchchem.com/product/b145994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methanol (for precipitation)

Argon or Nitrogen gas supply

Glovebox or Schlenk line

Procedure:

Preparation: All manipulations should be performed in a glovebox or using Schlenk

techniques under an inert atmosphere.

Reaction Setup: In a vial, add the initiator BnN(H)Ts (e.g., 0.02 mmol) and the monomer

TsMAz (e.g., 0.60 mmol for a target DP of 30).

Dissolve the solids in anhydrous THF (e.g., 1.0 mL).

Initiation of Polymerization: Add the t-Bu-P₄ catalyst (e.g., 0.02 mmol of a 1.0 M solution in

hexane) to the vial.

Stir the reaction mixture at room temperature. The polymerization is often rapid, reaching

high conversion in a few hours (e.g., >95% in 3.5 h).[11][12]

Monitoring: Take aliquots periodically and quench with a weak acid (e.g., benzoic acid)

before analyzing by SEC and ¹H NMR to monitor monomer conversion, molecular weight,

and dispersity.

Termination: Upon reaching the desired conversion, terminate the polymerization by adding

a slight excess of benzoic acid.

Purification: Precipitate the polymer by adding the reaction solution dropwise into a large

volume of cold methanol.

Isolate the white precipitate by centrifugation or filtration, then dry under vacuum.

Characterization: Analyze the final polymer using SEC, NMR, and MALDI-ToF mass

spectrometry.
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Post-Polymerization: Removal of Activating Groups
A critical final step for many applications is the removal of the N-activating group to yield the

desired linear polyamine (e.g., linear polyethyleneimine, lPEI). Sulfonyl groups are robust and

their removal often requires harsh conditions.[8][10] However, methods using nucleophiles like

dodecanethiol with a base (DBU) have been developed for milder desulfonylation.[10] The

development of alternative activating groups, such as the tert-butyloxycarbonyl (Boc) group, is

an active area of research, as they can be removed under milder acidic conditions (e.g., with

trifluoroacetic acid), though they may present other challenges like poor polymer solubility

during polymerization.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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